Acarbose Tridecaacetate is a chemical compound derived from acarbose, which is primarily utilized as an antidiabetic agent. Acarbose itself is an alpha-glucosidase inhibitor that delays the digestion and absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels in individuals with type 2 diabetes mellitus. The compound is classified under the therapeutic category of antidiabetics and is specifically indicated for managing blood sugar levels in patients who are inadequately controlled by diet and exercise alone .
Acarbose Tridecaacetate is synthesized from the natural product acarbose, which is obtained from the fermentation of the bacterium Actinoplanes utahensis. The compound falls under the classification of carbohydrate metabolism modifiers and is categorized within the ATC code A10BF01, which pertains to antidiabetic drugs that act by inhibiting carbohydrate absorption .
The synthesis of Acarbose Tridecaacetate involves several steps starting from acarbose. The primary method includes:
The technical details of these reactions include controlling temperature, reaction time, and stoichiometry to ensure high yield and purity of the final product.
Acarbose Tridecaacetate has a complex molecular structure characterized by multiple hydroxyl groups and acetate moieties. The molecular formula can be represented as , indicating a large molecular weight due to its multiple functional groups.
The primary chemical reaction involving Acarbose Tridecaacetate is its interaction with intestinal enzymes:
The inhibition mechanism can be quantitatively analyzed through enzyme kinetics studies, demonstrating its competitive inhibition nature against glucose substrates.
Acarbose Tridecaacetate functions primarily by:
Clinical studies have shown significant reductions in glycosylated hemoglobin (HbA1c) levels among patients treated with Acarbose Tridecaacetate compared to those on placebo or other antidiabetic therapies .
Relevant analyses include:
Acarbose Tridecaacetate is primarily used in clinical settings for managing type 2 diabetes mellitus. Its applications include:
The complete genome sequence of Actinoplanes sp. SE50/110 (9.24 Mb, GenBank CP003170) reveals a high G+C content (71.32%) and 8,270 predicted protein-coding sequences, providing the genetic blueprint for acarbose biosynthesis [1] [2]. Key features include:
Table 1: Genomic Features of Acarbose Producers
Strain | Genome Size | G+C Content | acb Cluster Size | Key Regulatory Elements |
---|---|---|---|---|
Actinoplanes sp. SE50/110 | 9.24 Mb | 71.32% | 32.2 kb | TetR1, AcrC |
Engineered SIPI12-34 | - | - | - | Overexpressed TetR1 |
The acarviosyl core—a pseudodisaccharide of valienamine and 4-amino-4,6-dideoxyglucose—is synthesized through sequential enzymatic reactions:1. Aminohexose Formation:- AcbA (dTDP-glucose synthase) and AcbB (dTDP-glucose 4,6-dehydratase) convert glucose-1-phosphate to dTDP-4-keto-6-deoxy-D-glucose [1] [10].- AcbV (aminotransferase) catalyzes transamination to form dTDP-4-amino-4,6-dideoxy-D-glucose (dTDP-4a6dGlc) [1] [7].2. Pseudoglycosidic Bond Formation:- The pseudoglycosyltransferase AcbS couples dTDP-4a6dGlc to GDP-valienol, forming a unique C-N bond instead of the typical O-glycosidic linkage [1] [3].- Glycosyltransferase AcbI attaches maltose to the acarviosin unit, completing the acarbose backbone prior to acetylation [1].
Table 2: Key Enzymes in Acarviosyl Core Assembly
Enzyme | Gene | Function | Catalytic Specificity |
---|---|---|---|
dTDP-glucose 4,6-dehydratase | acbB | Forms dTDP-4-keto-6-deoxy-D-glucose | Rate-limiting step in aminohexose synthesis |
Aminotransferase | acbV | Generates dTDP-4-amino-4,6-dideoxy-D-glucose | Pyridoxal phosphate-dependent |
Pseudoglycosyltransferase | acbS | Catalyzes C-N bond formation | Unique to C7N-aminocyclitol pathways |
Glycosyltransferase | acbI | Attaches maltose unit | Maltose-dependent |
GDP-valienol serves as the activated cyclitol donor during acarbose assembly:
Optimizing precursor flux is critical for acetylated acarbose derivatives:1. Minimizing Shunt Pathways:- Deletion of acbJ (haloacid dehalogenase phosphatase) reduces valienol formation by 76.4%, increasing acarbose titers by 15% [7].- Overexpression of acbB (dTDP-glucose dehydratase) enhances dTDP-4a6dGlc supply, reducing shunt product accumulation by 30% [4] [7].2. Carbon Channeling:- Weakening glycogen synthesis (glgA deletion) and strengthening degradation (glgP overexpression) redirects glucose-1-phosphate toward acarbose biosynthesis [4] [7].- Combinatorial engineering with acbB overexpression and acbJ deletion boosts acarbose yield to 7.4 g/L—a 1.4-fold increase over parental strains [7].3. Fed-Batch Fermentation:- Controlled maltose feeding (maintaining 75–80 g/L total sugars) sustains precursor supply, achieving 8.04 g/L acarbose in optimized bioreactor runs [4] [9].
Table 3: Metabolic Engineering Impact on Acarbose Production
Engineering Strategy | Genetic Modification | Acarbose Titer (g/L) | Change vs. Wild-Type |
---|---|---|---|
Parental strain | None | 3.1 | Baseline |
acbJ deletion | ΔacbJ | 3.6 | +16% |
acbB overexpression | Pstrong::acbB | 4.2 | +35% |
glgA deletion + acbB overexpression | ΔglgA + Pstrong::acbB | 7.4 | +140% |
Combinatorial + fed-batch | ΔacbJ + ΔglgA + Pstrong::acbB | 8.04 | +160% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1